molecular formula C19H21NO3S2 B4628585 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4628585
M. Wt: 375.5 g/mol
InChI Key: DZBXWNLYSLXDTG-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolidinones are a class of compounds widely researched for their diverse biological activities and chemical properties. They form the core structure for many pharmaceuticals and are subjects of synthesis and analysis in medicinal chemistry due to their versatile applications.

Synthesis Analysis

Thiazolidinones and their derivatives, including the one , can be synthesized using microwave-assisted synthesis, starting from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives. This method is highlighted for its convenience and efficiency (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

The crystal structure and molecular analysis of thiazolidin-4-one derivatives can be comprehensively characterized by X-ray single crystal diffraction, NMR spectroscopy, and theoretical investigations using density functional theory (DFT). These studies reveal details about the geometric parameters, dihedral angles, and intra- and intermolecular contacts, providing insight into the non-planar nature of these molecules (Khelloul et al., 2016).

Chemical Reactions and Properties

Thiazolidinone derivatives engage in various chemical reactions, including Knoevenagel condensation, which is utilized for the synthesis of 5-arylidene-2,4-thiazolidinediones. This reaction is facilitated in the presence of catalysts like tetrabutylammonium hydroxide in aqueous medium, highlighting the compound's reactivity and potential for generating diverse derivatives (Khazaei et al., 2014).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, can be deduced from their synthesis and molecular structure analyses. However, specific studies detailing these aspects were not identified in the search, suggesting a gap in the literature.

Chemical Properties Analysis

Thiazolidinone compounds exhibit a wide range of chemical properties, including their ability to form hydrogen-bonded dimers and engage in various hydrogen bond interactions, as indicated by their supramolecular structures. These interactions significantly influence their chemical stability and reactivity (Delgado et al., 2005).

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Versatile Building Blocks for Biorelevant Molecules : This compound class serves as a versatile core for synthesizing new thiopyrano[2,3-d]thiazole derivatives, which are significant in medicinal chemistry due to their high antitumor and moderate antiviral activities. These derivatives offer promising paths for developing novel therapeutic agents (Atamanyuk et al., 2014).

  • Antimicrobial Activity : Novel 2-thiazolylimino-5-arylidene-4-thiazolidinones have been synthesized and shown potent activity against a range of Gram-positive and certain Gram-negative bacteria. These compounds, particularly effective against penicillin-resistant staphylococci, present a new avenue for treating infections resistant to current drugs (Vicini et al., 2006).

  • Structural Analysis for Drug Design : Studies on the tautomerism and structural reassignment of 2-amino-1,3-thiazolidin-4-one derivatives contribute valuable insights into the structural basis of these compounds' biological activities. Such analyses are crucial for designing drugs with optimized efficacy and reduced side effects (Gzella et al., 2014).

  • Synthesis and Reaction Studies : Research on the synthesis, reactions, and antimicrobial activities of 8-ethoxycoumarin derivatives, including thiazolidin-4-one derivatives, expands the chemical toolkit available for creating compounds with potential therapeutic uses. These studies not only offer new synthetic pathways but also reveal the antimicrobial potential of these derivatives (Mohamed et al., 2012).

  • Antimicrobial Properties of Thiazolidine Derivatives : The synthesis and study of 5-(4-R-benzyl)thiazol-2-yl amides of 5-arylidenerhodanine-3-alkanecarboxylic acids reveal compounds with significant antimicrobial activity, further emphasizing the therapeutic potential of thiazolidin-4-one derivatives (Frolov et al., 2017).

properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-5-9-23-15-8-7-14(10-16(15)22-6-2)11-17-18(21)20(12-13(3)4)19(24)25-17/h1,7-8,10-11,13H,6,9,12H2,2-4H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBXWNLYSLXDTG-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(C)C)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(C)C)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
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5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

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